5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide
Description
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide is a salicylamide derivative characterized by a 5-chloro-2-hydroxybenzamide core linked to a 4-(2-phenylethoxy)benzyl group. This structure combines electron-withdrawing (chloro) and hydrogen-bonding (hydroxy) substituents on the aromatic ring, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
648922-90-1 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[[4-(2-phenylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-18-8-11-21(25)20(14-18)22(26)24-15-17-6-9-19(10-7-17)27-13-12-16-4-2-1-3-5-16/h1-11,14,25H,12-13,15H2,(H,24,26) |
InChI Key |
DOBGPUOHFOWYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-(2-phenylethoxy)benzylamine.
Activation and Coupling: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-(2-phenylethoxy)benzylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-[4-(2-phenylethoxy)benzyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide.
Substitution: Formation of 5-azido-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxybenzyl moiety may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 5-Chlorosalicylic Acid Derivatives
highlights three structurally related amides of 5-chlorosalicylic acid (Table 1):
Key Observations :
- The target compound differs from 2b and 2c by incorporating a phenethyloxy-benzyl group instead of a direct benzyl or phenethyl substituent.
Substituted Benzamides with Sulfonamide Linkers
and describe sulfonamide-linked benzamides (Table 2):
Key Observations :
- Unlike sulfonamide derivatives, the target compound lacks a sulfamoyl group, which is critical for PD-L1 inhibition in compounds like 30 and 15. However, its phenethyloxy-benzyl group may compensate by enabling alternative binding modes .
Antitubercular and Antimicrobial Salicylanilides
, and 14 highlight salicylanilides with antistaphylococcal and antimycobacterial activity (Table 3):
Key Observations :
- The target compound’s bulky phenethyloxy-benzyl group contrasts with the trifluoromethylphenyl or methylsulfanyl linkers in active analogues. Bulky substituents in compounds like 3e correlate with improved antistaphylococcal activity but higher cytotoxicity . The absence of a trifluoromethyl group in the target compound may reduce its antimicrobial potency compared to 5-Cl-4'-CF3-SAL .
Physicochemical and ADMET Properties
and emphasize the role of lipophilicity in biological activity:
Key Observations :
- The target compound’s logP is likely higher than 3c due to its phenethyloxy-benzyl group, which may enhance membrane penetration but also increase cytotoxicity risk .
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